1-(4-Iodophenyl)pyrrolidine-2,5-dione
Overview
Description
“1-(4-Iodophenyl)pyrrolidine-2,5-dione” is a compound that belongs to the class of organic compounds known as pyrrolidines . It’s a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is also known by its CAS No. 94590-85-9.
Molecular Structure Analysis
The five-membered pyrrolidine ring in “this compound” is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . This structure contributes to the stereochemistry of the molecule and provides increased three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Derivatives
1-(4-Iodophenyl)pyrrolidine-2,5-dione has been utilized in the synthesis of various derivatives. Bakhat Ali et al. (2015) achieved the synthesis of 4-substituted derivatives through addition reactions involving amines and a thiol. These derivatives, containing a terminal acetylene moiety, were further converted to 1,4-triazolyl derivatives, showcasing the compound's versatility in creating functional molecules (Bakhat Ali et al., 2015).
Applications in Corrosion Inhibition
Research by A. Zarrouk et al. (2015) explored the use of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors. These derivatives, including a molecule structurally similar to this compound, demonstrated effective inhibition of carbon steel corrosion in an acidic medium, highlighting potential industrial applications (A. Zarrouk et al., 2015).
One-Pot Synthesis of Amino Acids
M. Cal et al. (2012) reported an efficient one-pot synthesis method for Nα-urethane-protected β- and γ-amino acids using derivatives of this compound. This method demonstrates the compound's role in simplifying the synthesis of important amino acids (M. Cal et al., 2012).
Anticancer and Anti-inflammatory Studies
Saba Zulfiqar et al. (2021) synthesized 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, a derivative of this compound, and evaluated its anticancer and anti-inflammatory properties. The study indicated potential applications in developing new anticancer drugs (Saba Zulfiqar et al., 2021).
Conversion to Maleimide
Research by Maocai Yan et al. (2018) involved the conversion of pyrrolidine-2,5-dione to maleimide through tosylation. This study provides insights into the properties of pyrrolidine-2,5-diones and their derivatives, important in organic synthesis and medicinal chemistry (Maocai Yan et al., 2018).
Synthesis of Anticonvulsant Agents
Rybka et al. (2017) conducted a study synthesizing new N-Mannich bases derived from pyrrolidine-2,5-dione, including its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs, for potential anticonvulsant applications. This research highlights the compound's relevance in developing new pharmaceutical agents (Sabina Rybka et al., 2017).
Future Directions
Pyrrolidine derivatives, including “1-(4-Iodophenyl)pyrrolidine-2,5-dione”, continue to be of interest in drug discovery due to their wide range of pharmacological properties . Future research may focus on exploring new synthetic methods, investigating their mechanisms of action, and optimizing their physical and chemical properties for improved efficacy and safety .
Properties
IUPAC Name |
1-(4-iodophenyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKOTYZMRQZKRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295463 | |
Record name | 1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94590-85-9 | |
Record name | NSC102078 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-IODOPHENYL)SUCCINIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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